molecular formula C22H23NO5 B2639616 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid CAS No. 2381423-92-1

2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid

Cat. No.: B2639616
CAS No.: 2381423-92-1
M. Wt: 381.428
InChI Key: RPEORNHHFRSUSC-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in peptide synthesis, the Fmoc group would serve as a protecting group that can be selectively removed to allow for the coupling of amino acids .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using the Fmoc groupThe final step involves the addition of the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and high yields. The use of solid-phase synthesis techniques is also common, as it facilitates the purification process and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a ketone, while reduction of the acetic acid group results in an alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid makes it unique among similar compounds. This group can participate in specific chemical reactions that are not possible with other substituents, providing versatility in synthetic applications .

Properties

IUPAC Name

2-[(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-15-10-14(11-21(24)25)23(12-15)22(26)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEORNHHFRSUSC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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